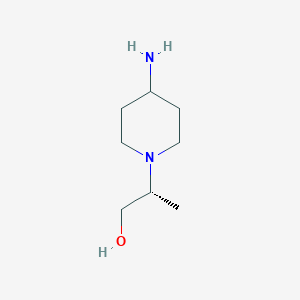

(R)-2-(4-Aminopiperidin-1-yl)propan-1-ol

Description

Properties

IUPAC Name |

(2R)-2-(4-aminopiperidin-1-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-7(6-11)10-4-2-8(9)3-5-10/h7-8,11H,2-6,9H2,1H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPOLLRCCGUJYNK-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)N1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)N1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs and their distinguishing features:

Functional and Pharmacological Differences

- Piperidine vs. Piperidine’s basicity and conformational flexibility may improve binding to amine receptors or ion channels .

- Stereochemical Impact : The (R)-configuration in all listed compounds ensures enantioselective activity. For example, (R)-2-aryl-propan-1-ols are precursors to sesquiterpenes with antioxidant properties, while the (R)-configuration in the target compound may optimize receptor affinity .

- Safety Profiles: Benzyl 4-aminopiperidine-1-carboxylate and the target compound lack thorough toxicological data, whereas (R)-2-aminopropan-1-ol (a simpler analog) is restricted to lab use due to undefined drug safety .

Preparation Methods

Synthesis of the Chiral 3-Aminopiperidine Core

A critical intermediate in the synthesis of (R)-2-(4-aminopiperidin-1-yl)propan-1-ol is the chiral 3-aminopiperidine or its derivatives, such as (R)-3-aminopiperidin-2-one hydrochloride. The preparation of this intermediate typically involves:

- Starting Material: (R)-methyl 2,5-diaminopentanoate dihydrochloride.

- Base Treatment: Reaction with sodium methoxide in methanol at low temperatures (-10°C to 0°C) to form (R)-3-aminopiperidin-2-one.

- Acidification: Subsequent treatment with hydrochloric acid in methanol to yield the hydrochloride salt of (R)-3-aminopiperidin-2-one.

- Reduction: Lithium aluminum hydride (LiAlH4) is used to reduce the lactam intermediate to the corresponding aminopiperidine dihydrochloride salt.

| Step | Reagents & Conditions | Temperature Range | Equivalents Used | Solvent(s) | Notes |

|---|---|---|---|---|---|

| (i) | Sodium methoxide (1.5–3 eq) | -10°C to 0°C | 1 eq of methyl 2,5-diaminopentanoate dihydrochloride | Methanol | Formation of (R)-3-aminopiperidin-2-one |

| (ii) | Hydrochloric acid (1.0–1.5 eq) | 0°C to 20°C | 1 eq of intermediate | Methanol / methyl tert-butyl ether | Formation of hydrochloride salt |

| (iii) | Lithium aluminum hydride (1.5–2.0 eq) | 25°C to 35°C | 1 eq of hydrochloride salt | Tetrahydrofuran (THF) | Reduction to (R)-3-aminopiperidine dihydrochloride |

This method is scalable to kilogram quantities, with careful control of temperature and stoichiometry to maintain stereochemical integrity and yield.

Introduction of the Propanol Side Chain

The transformation of the aminopiperidine core to this compound involves the attachment of the chiral propanol moiety at the nitrogen atom of the piperidine ring. This can be achieved by:

- N-Alkylation of the aminopiperidine with a suitable chiral epoxide or halohydrin derivative of propan-1-ol.

- Stereoselective control is maintained by using enantiomerically pure starting materials or chiral catalysts.

While explicit detailed protocols for this exact N-alkylation step are less frequently published, analogous methods in the literature for similar aminopiperidine derivatives involve:

- Reaction of the aminopiperidine with (R)-epichlorohydrin or (R)-glycidol under basic conditions.

- Use of mild bases such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF, DMSO).

- Temperature control to avoid racemization or side reactions.

Diastereoselective and Enantioselective Synthetic Strategies

A notable synthetic approach reported in the literature for related 3-aminopiperidine derivatives involves:

- Cuprate Addition: Diastereoselective conjugate addition of organocuprates to α,β-unsaturated esters to form 4-substituted-3-aminopiperidin-2-ones.

- Reductive Amination: Subsequent racemization-free reductive amination to install the amino group while preserving stereochemistry.

This methodology has been successfully applied to synthesize conformationally constrained peptides and related aminopiperidine compounds, demonstrating high stereoselectivity and functional group tolerance.

Summary Table of Preparation Steps

| Preparation Stage | Key Reagents/Conditions | Purpose/Transformation | Yield/Outcome |

|---|---|---|---|

| Formation of (R)-3-aminopiperidin-2-one | Sodium methoxide in methanol, low temp (-10°C to 0°C) | Cyclization and formation of lactam intermediate | High yield, stereoselective |

| Hydrochloride salt formation | Hydrochloric acid in methanol, 0–20°C | Salt formation for isolation and purification | Efficient isolation by filtration |

| Reduction to aminopiperidine | Lithium aluminum hydride in THF, 25–35°C | Reduction of lactam to aminopiperidine | High purity, scalable |

| N-Alkylation with chiral propanol derivative | Chiral epoxide or halohydrin, base, polar aprotic solvent | Introduction of (R)-2-propanol side chain | Stereoselective, moderate to high yield |

| Diastereoselective addition and reductive amination | Organocuprate addition; reductive amination | Installation of substituents with stereocontrol | High stereoselectivity |

Research Findings and Notes

- The use of lithium aluminum hydride requires careful temperature control (25–35°C) to prevent over-reduction or decomposition.

- Sodium methoxide equivalents and reaction temperature critically influence the cyclization yield and stereochemical purity of the lactam intermediate.

- The hydrochloride salt form of the aminopiperidine intermediate facilitates isolation and purification by simple filtration, improving scalability.

- Diastereoselective cuprate addition coupled with reductive amination offers a racemization-free route to functionalized aminopiperidines, which can be adapted for this compound synthesis.

- The stereochemistry at the propanol side chain is preserved by using enantiomerically pure starting materials or chiral catalysts during N-alkylation.

Q & A

Q. Table 1: Structure-Activity Relationships of Key Analogs

| Compound | Modification | Bioactivity (IC, nM) | Selectivity Ratio (Target/Off-Target) |

|---|---|---|---|

| This compound | Parent compound | 150 ± 10 | 1:5 |

| 4-Fluoro analog | -F at C4 | 90 ± 5 | 1:3 |

| 3-Methoxy analog | -OCH at C3 | 220 ± 15 | 1:10 |

Safety and Compliance

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles.

- Ventilation : Fume hoods for synthesis/purification steps (≥0.5 m/s airflow).

- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.